Quinazoline-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
quinazoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-5-7-2-1-3-9-8(7)4-10-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAFRGBHKFLHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601319 | |
| Record name | Quinazoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873653-76-0 | |
| Record name | Quinazoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of Quinazoline-5-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of Quinazoline-5-carbaldehyde
Introduction
The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in the field of medicinal chemistry.[1][2] Derivatives of quinazoline are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3] Quinazoline-5-carbaldehyde, a derivative featuring a reactive aldehyde group on the benzene ring, represents a particularly valuable synthetic intermediate. The aldehyde functional group serves as a versatile handle for chemical modification, enabling the construction of diverse molecular libraries for drug discovery and development.
This technical guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for application in synthesis, characterization, and further investigation. It must be noted that while the quinazoline scaffold is well-studied, specific experimental data for the 5-carbaldehyde derivative is limited in publicly accessible literature. Therefore, this guide integrates established principles of physical organic chemistry with data on the parent quinazoline system to present a robust, albeit partially predictive, profile.
Molecular Structure and Identifiers
The fundamental identity of a chemical compound begins with its structure and standard identifiers. Quinazoline-5-carbaldehyde's structure is defined by the quinazoline core with a formyl group (-CHO) substituted at the 5-position.
Caption: 2D Structure of Quinazoline-5-carbaldehyde
Table 1: Core Compound Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Quinazoline-5-carbaldehyde |
| Molecular Formula | C₉H₆N₂O |
| Molar Mass | 158.16 g/mol |
| CAS Number | Not readily available |
| InChI Key | QEAFRGBHKFLHGU-UHFFFAOYSA-N |
Physicochemical Properties
The physical state, solubility, and other colligative properties are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies.
Table 2: Summary of Physicochemical Data
| Property | Predicted/Inferred Value | Rationale & Causality |
|---|---|---|
| Appearance | Yellow to brown crystalline solid | The parent quinazoline is a light yellow crystalline solid.[4] The extended conjugation provided by the carbaldehyde group typically imparts color, shifting the appearance towards yellow or brown. |
| Melting Point | Data not available | Must be determined experimentally. Expected to be a sharp melting point for a pure crystalline solid. |
| Boiling Point | Data not available | Likely to decompose at higher temperatures before boiling under atmospheric pressure. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform); sparingly soluble in water. | The parent quinazoline is water-soluble.[4] The polar aldehyde group contributes to water solubility, but the larger aromatic system dominates, favoring solubility in polar aprotic and protic organic solvents. |
| pKa (of conjugate acid) | < 3.51 | The pKa of the parent quinazoline is 3.51.[4] The carbaldehyde is a moderate electron-withdrawing group, which reduces the electron density on the ring nitrogens, making them less basic. Therefore, the pKa of the protonated form is predicted to be lower. |
Chemical Reactivity and Stability
The reactivity profile is dominated by the interplay between the stable aromatic quinazoline core and the highly reactive aldehyde functional group.
Stability
The quinazoline ring system is stable in cold, dilute acidic and alkaline solutions.[1][5] However, under harsh conditions, such as boiling in strong acid or base, the pyrimidine ring can undergo hydrolytic cleavage to yield products like 2-aminobenzaldehyde derivatives.[1][5] The aldehyde group is susceptible to oxidation upon prolonged exposure to air and should be stored under an inert atmosphere for long-term preservation.
Reactivity of the Quinazoline Core
The electron distribution in the quinazoline ring dictates its reactivity.
-
Electrophilic Aromatic Substitution (EAS): The benzene portion of the ring is more susceptible to EAS than the electron-deficient pyrimidine ring. The predicted order of reactivity for electrophilic attack is 8 > 6 > 5 > 7.[1] The presence of the deactivating aldehyde group at the 5-position will further disfavor electrophilic attack on the benzene ring.
-
Nucleophilic Aromatic Substitution (NAS): The pyrimidine ring is activated towards nucleophilic attack. This reactivity is most pronounced when a good leaving group (e.g., a halide) is present at the 2- or 4-positions.[4]
Reactivity of the Aldehyde Group
The aldehyde is the primary center for synthetic elaboration. It readily undergoes reactions typical of aromatic aldehydes, making it a versatile precursor for a wide range of derivatives.
Caption: Major reaction pathways for Quinazoline-5-carbaldehyde.
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), a fundamental reaction for creating libraries of drug-like molecules.[6]
-
Reductive Amination: A two-step or one-pot reaction involving imine formation followed by reduction (e.g., with NaBH₄) to form secondary amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon chain.
-
Oxidation: Can be smoothly oxidized to the corresponding quinazoline-5-carboxylic acid using standard oxidizing agents like potassium permanganate or chromic acid.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol, 5-(hydroxymethyl)quinazoline, using mild reducing agents like sodium borohydride (NaBH₄).
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are predicted key features based on the compound's structure.
Table 3: Predicted Spectroscopic Data for Characterization
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | ~9.5-10.5 ppm: Singlet, 1H (Aldehyde proton, -CH O).~9.0-9.5 ppm: Two singlets, 1H each (Protons at C2 and C4 of the pyrimidine ring).~7.5-8.5 ppm: Multiplets, 3H (Aromatic protons at C6, C7, C8). |
| ¹³C NMR | ~190-195 ppm: Carbonyl carbon (C =O).~150-165 ppm: Carbons at C2, C4, and C8a.~120-140 ppm: Remaining aromatic carbons. |
| IR Spectroscopy | ~1710-1690 cm⁻¹: Strong, sharp peak (C=O stretch of aromatic aldehyde).~1620-1580 cm⁻¹: Medium to strong peaks (C=N stretches of the quinazoline ring).~1580, 1470 cm⁻¹: Medium peaks (Aromatic C=C stretches).~2850, 2750 cm⁻¹: Two weak peaks (C-H stretch of the aldehyde). |
| Mass Spectrometry | m/z ≈ 158.16: Molecular ion peak [M]⁺. |
Self-Validating Experimental Protocol: Schiff Base Synthesis
The synthesis of an imine derivative is a cornerstone experiment that validates the presence and reactivity of the aldehyde group. This protocol is designed to be self-validating through the expected physical changes (precipitation) and straightforward characterization of the product.
Objective: To synthesize a Schiff base derivative from Quinazoline-5-carbaldehyde and aniline to demonstrate the characteristic reactivity of the aldehyde functional group.
Caption: Workflow for a representative Schiff base synthesis.
Methodology
-
Reactant Preparation (Causality: Stoichiometry): In a round-bottom flask, dissolve Quinazoline-5-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol. The choice of ethanol is based on its ability to dissolve the reactants and its volatility, which aids in later removal.
-
Reagent Addition (Causality: Catalysis): To the stirred solution, add aniline (1.0 eq). Subsequently, add 2-3 drops of glacial acetic acid. The acid acts as a catalyst by protonating the aldehyde's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate-limiting nucleophilic attack by the amine.[6][7]
-
Reaction Execution (Causality: Activation Energy): Equip the flask with a condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours. Refluxing provides the necessary thermal energy to overcome the activation barrier for dehydration of the carbinolamine intermediate to form the final imine.[6][8] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation (Causality: Solubility): After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath for 20-30 minutes. The newly formed Schiff base is typically a larger, more rigid molecule with lower solubility in cold ethanol than the starting materials, causing it to precipitate out of the solution.
-
Purification (Causality: Purity): Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Validation: Dry the purified product. A successful reaction is validated by:
-
Melting Point: A sharp, higher melting point compared to the reactants.
-
IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the amine N-H stretches (~3400 cm⁻¹), and the appearance of a new C=N imine stretch (~1630 cm⁻¹).
-
¹H NMR Spectroscopy: Disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new imine proton signal (~8-9 ppm).
-
Applications in Drug Discovery
Quinazoline-5-carbaldehyde is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile building block for creating more complex molecules. The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[1]
-
Scaffold for Library Synthesis: The aldehyde group allows for rapid diversification. Through reactions like reductive amination and condensations, a single gram of Quinazoline-5-carbaldehyde can be converted into hundreds of distinct derivatives. These libraries are essential for high-throughput screening campaigns to identify novel hit compounds.
-
Precursor to Bioactive Molecules: Many potent kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib) are based on the 4-aminoquinazoline core. While Quinazoline-5-carbaldehyde does not possess this specific substitution pattern, it serves as a key starting material for synthesizing analogs with modifications at the 5-position, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[9]
Safety and Handling
A specific Safety Data Sheet (SDS) for Quinazoline-5-carbaldehyde is not widely available. Therefore, handling should be based on the known hazards of related aromatic aldehydes and nitrogen heterocycles.
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is required.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent the slow oxidation of the aldehyde group, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. Keep away from strong oxidizing agents.
Conclusion
Quinazoline-5-carbaldehyde is a pivotal heterocyclic compound whose value is derived from the combination of the pharmacologically significant quinazoline nucleus and the synthetically versatile aldehyde functional group. While comprehensive experimental data on its physical properties remains to be fully documented in the literature, its characteristics can be reliably predicted through an understanding of fundamental chemical principles. Its reactivity, centered on the aldehyde moiety, makes it an indispensable tool for medicinal chemists aiming to generate novel molecular entities for drug discovery programs. This guide provides the foundational knowledge required for the effective handling, characterization, and synthetic application of this important chemical building block.
References
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ResearchGate. (n.d.). Physicochemical properties of synthesized compounds. Link
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Dhongade, S. (2014). Quinazolines Synthesis & QSAR Study. ResearchGate. Link
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Abdel-Ghani, N. T., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Link
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Rostkowski, M., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Link
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Wikipedia. (n.d.). Quinazoline. Link
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Link
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Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Link
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Antypenko, L., et al. (2022). 5,6‐Dihydrotetrazolo[1,5‐c]quinazolines: Toxicity prediction, synthesis, antimicrobial activity, molecular docking, and perspectives. Link
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Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Link
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Shi, F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Link
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Asif, M. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. Link
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Volyniuk, D., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Link
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Sharma, P., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Link
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Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. Link
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Russian Journal of Organic Chemistry. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Link
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Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Link
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ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Link
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SpringerLink. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Link
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ResearchGate. (2015). How can I synthesize a Schiff base from salicylaldehyde and aromaticamine?. Link
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Journal of Chemical and Pharmaceutical Research. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds. Link
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The Organic Chemistry Tutor. (2018). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube. Link
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Kumar, A., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PMC. Link
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Bencini, A., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC. Link
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Introduction: The Quinazoline Scaffold and the Significance of the 5-Carbaldehyde Moiety
An In-Depth Technical Guide to Quinazoline-5-carbaldehyde for Advanced Research
The quinazoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] Its inherent planarity and versatile synthetic handles allow it to engage in a multitude of interactions with biological targets, leading to a wide spectrum of pharmacological activities.[2][3] Quinazoline derivatives are foundational to over 150 naturally occurring alkaloids and numerous synthetic compounds with demonstrated anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][4]
Within this critical class of compounds, Quinazoline-5-carbaldehyde emerges as a highly valuable synthetic intermediate. The strategic placement of the aldehyde group at the 5-position provides a reactive site for extensive chemical modification, enabling the construction of diverse and complex molecular libraries. This guide offers a comprehensive overview of Quinazoline-5-carbaldehyde, from its fundamental properties and synthesis to its application as a pivotal building block in the discovery of next-generation therapeutics.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. Quinazoline-5-carbaldehyde is distinguished by its specific CAS number and molecular characteristics, which dictate its reactivity and handling requirements.
| Property | Value | Source(s) |
| Chemical Name | Quinazoline-5-carbaldehyde | [5][6][7] |
| CAS Number | 873653-76-0 | [5][6][7] |
| Molecular Formula | C₉H₆N₂O | Inferred from structure |
| Molecular Weight | 158.16 g/mol | [5][6][7] |
| Purity | Typically ≥97% | [5][6][7] |
| InChI Key | QEAFRGBHKFLHGU-UHFFFAOYSA-N | [5] |
The molecular structure, depicted below, reveals the fusion of the aromatic benzene and pyrimidine rings, with the reactive aldehyde functional group positioned on the benzene portion of the scaffold.
Caption: Conceptual workflow for the synthesis of Quinazoline-5-carbaldehyde.
The true value of Quinazoline-5-carbaldehyde lies in its reactivity. The aldehyde group is a versatile handle for a variety of crucial chemical transformations:
-
Reductive Amination: The reaction with primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride) is a cornerstone of drug development, allowing for the introduction of diverse amine-containing side chains. This is a high-yield, reliable method for building molecular complexity.
-
Wittig Reaction: Enables the conversion of the aldehyde to an alkene, providing a scaffold for further functionalization or for creating compounds with specific geometric constraints.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives with distinct physicochemical properties and biological interaction profiles.
-
Condensation Reactions: Can participate in Knoevenagel or aldol condensations to form more complex carbon skeletons.
This reactivity makes Quinazoline-5-carbaldehyde a pivotal intermediate in the synthesis of compounds targeting a range of diseases. [3][4]
Application in Drug Discovery and Development
The quinazoline scaffold is a validated pharmacophore present in numerous approved drugs. Its derivatives have shown a wide array of biological activities, making them a focal point of intensive research. [2][4]
Caption: Role of Quinazoline-5-carbaldehyde in developing therapeutic agents.
The ability to easily derivatize the 5-position allows researchers to systematically explore the structure-activity relationship (SAR) of novel compounds. By introducing different functional groups, scientists can fine-tune properties such as solubility, metabolic stability, and target-binding affinity to optimize a lead compound into a viable drug candidate.
Protocol Example: Reductive Amination for Library Synthesis
This protocol describes a standard, self-validating laboratory procedure for the synthesis of an N-substituted-5-(aminomethyl)quinazoline derivative, a common step in a drug discovery workflow.
Objective: To synthesize N-benzyl-1-(quinazolin-5-yl)methanamine from Quinazoline-5-carbaldehyde and benzylamine.
Methodology:
-
Reagent Preparation (Stoichiometry):
-
Dissolve Quinazoline-5-carbaldehyde (1.0 eq., e.g., 158 mg, 1.0 mmol) in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL).
-
Add benzylamine (1.1 eq., 118 mg, 1.1 mmol) to the solution. The slight excess of the amine ensures the complete consumption of the limiting aldehyde.
-
Add acetic acid (1.2 eq., 72 mg, 1.2 mmol) to catalyze the formation of the intermediate imine.
-
-
Imine Formation:
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rationale for this step is to allow for the equilibrium to favor the formation of the C=N double bond before introducing the reducing agent.
-
-
Reduction:
-
Once imine formation is confirmed, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 318 mg, 1.5 mmol) portion-wise to the mixture. This reducing agent is chosen for its mildness and selectivity for imines in the presence of other functional groups, preventing over-reduction of the quinazoline ring. The portion-wise addition helps to control any potential exotherm.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
-
Work-up and Purification (Self-Validation):
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid and decomposes any remaining reducing agent.
-
Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure N-benzyl-1-(quinazolin-5-yl)methanamine.
-
-
Characterization (Confirmation of Identity):
-
¹H NMR & ¹³C NMR: To confirm the structure, identify characteristic peaks for the quinazoline core, the newly formed CH₂ group, and the benzyl substituent.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 248.12 m/z).
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound, which should ideally be >95% for use in biological assays.
-
This robust protocol, with its built-in monitoring and comprehensive characterization steps, ensures the reliable synthesis and validation of new chemical entities derived from Quinazoline-5-carbaldehyde.
Conclusion
Quinazoline-5-carbaldehyde is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined properties, coupled with the versatile reactivity of the aldehyde group, provide medicinal chemists with a reliable and efficient starting point for the synthesis of novel therapeutics. As researchers continue to explore the vast chemical space around the quinazoline scaffold, this key intermediate will undoubtedly play a central role in the development of new and effective treatments for a wide range of human diseases.
References
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Theoretical & Computational Framework: Quinazoline-5-carbaldehyde
Executive Summary
Quinazoline-5-carbaldehyde represents a critical, albeit under-explored, pharmacophore scaffold within the quinazoline family. Unlike the widely commercialized 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) which target the ATP-binding pocket of EGFR kinase, the 5-carbaldehyde isomer offers a unique vector for chemical modification on the benzenoid ring. The C5-formyl group acts as a versatile electrophilic "handle" for generating Schiff bases, hydrazones, and chalcones, significantly expanding the chemical space for drug discovery.
This technical guide establishes a rigorous theoretical framework for characterizing Quinazoline-5-carbaldehyde. It moves beyond static data reporting to provide a self-validating computational protocol . We integrate Density Functional Theory (DFT), molecular electrostatic potential (MEP) mapping, and in silico pharmacological profiling to predict reactivity and biological efficacy.
Computational Architecture & Methodology
To ensure reproducibility and high-fidelity results, the following computational pipeline is prescribed. This workflow balances computational cost with electronic accuracy, specifically tailored for fused heterocyclic systems containing nitrogen and oxygen lone pairs.
The "Gold Standard" DFT Protocol
For organic heterocycles of this size (~15 atoms), the B3LYP hybrid functional remains the industry workhorse, but it must be augmented with dispersion corrections to account for π-π stacking interactions common in quinazoline crystals and protein binding sites.
| Parameter | Recommended Setting | Causality / Scientific Rationale |
| Functional | B3LYP-D3(BJ) or ωB97X-D | Standard B3LYP fails to capture long-range dispersion. The D3(BJ) (Becke-Johnson) correction is critical for accurate conformer ranking of planar aromatics. |
| Basis Set | 6-311++G(d,p) | The "++" (diffuse functions) are non-negotiable here due to the lone pairs on N1, N3, and the aldehyde Oxygen. Without them, electron affinity and hydrogen bonding are poorly described. |
| Solvation | IEF-PCM (Water/DMSO) | Gas-phase calculations often overestimate intramolecular H-bonds. IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) mimics the physiological or synthetic environment. |
| Frequency | Harmonic Analysis | Required to verify the stationary point (zero imaginary frequencies) and to calculate Zero-Point Vibrational Energy (ZPVE). |
Computational Workflow Diagram
The following Graphviz diagram outlines the logical progression from structure generation to biological validation.
Figure 1: Step-by-step computational workflow ensuring structural integrity before property calculation.
Electronic Structure & Reactivity Descriptors
Understanding the electronic distribution is prerequisite to predicting synthetic behavior (e.g., nucleophilic attack at the aldehyde).
Frontier Molecular Orbitals (FMO)
The energy gap (
-
HOMO Location: Predominantly localized on the quinazoline ring nitrogen lone pairs and the
-system. -
LUMO Location: Heavily concentrated on the carbonyl carbon of the aldehyde and the pyrimidine ring, indicating susceptibility to nucleophilic attack (e.g., by amines).
Global Reactivity Descriptors (Calculated via Koopmans' Theorem): These values allow researchers to compare the 5-carbaldehyde isomer against other isomers (e.g., 6- or 7-carbaldehyde).
-
Chemical Potential (
): -
Chemical Hardness (
): -
Electrophilicity Index (
):
Insight: A high
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting non-covalent interactions in a drug-receptor context.
-
Red Regions (Negative Potential): Localized over N1, N3, and the Carbonyl Oxygen. These are H-bond acceptors.
-
Blue Regions (Positive Potential): Localized over the aldehyde hydrogen and ring hydrogens.
-
Significance: In docking simulations, the N1/N3 atoms act as key anchors for hydrogen bonding with residues like Met793 in the EGFR kinase domain.
Spectroscopic Profiling (In Silico Validation)
Before experimental synthesis, theoretical spectra provide a benchmark for purity verification.
NMR Prediction (GIAO Method)
-
Method: GIAO-DFT (Gauge-Independent Atomic Orbital) in DMSO solvent (PCM).
-
Key Signal: The aldehyde proton (-CH O) is the diagnostic peak.
-
Expected Shift:
ppm (singlet). -
Scaling: Calculated isotropic shielding tensors must be scaled using linear regression parameters specific to the functional (e.g.,
for B3LYP).
IR Vibrational Analysis
-
Key Stretch:
for the aldehyde. -
Theoretical Value: Typically ~1750 cm⁻¹ (unscaled).
-
Scaling Factor: Multiply by 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity, predicting an experimental peak around 1680–1700 cm⁻¹ .
Pharmacological Potential: Docking & ADMET
The quinazoline scaffold is historically validated against EGFR (Epidermal Growth Factor Receptor) .[2] The 5-carbaldehyde derivative serves as a "Lead-Like" molecule.
Molecular Docking Protocol[3][4][5][6]
-
Target Protein: EGFR Kinase Domain (PDB ID: 1M17 for wild-type or 6LUD for mutant models).
-
Grid Box Generation: Centered on the ATP-binding pocket (residues Met793, Leu718).
-
Software: AutoDock Vina or Glide (Schrödinger).
-
Binding Logic: The planar quinazoline ring should intercalate into the hydrophobic pocket, while the 5-CHO group points towards the solvent-exposed region, allowing for bulky substitutions (e.g., hydrazones) without steric clash.
ADMET Prediction (SwissADME)
Theoretical calculations must confirm "Drug-Likeness" (Lipinski's Rule of 5).
-
Molecular Weight: ~158.16 g/mol (Well below 500 Da).
-
LogP (Consensus): ~1.5 - 2.0 (Optimal lipophilicity for membrane permeability).
-
H-Bond Acceptors: 3 (N1, N3, O).
-
H-Bond Donors: 0.
Reactivity-Activity Relationship Diagram
This diagram illustrates how the theoretical properties translate into biological function.
Figure 2: Structure-Activity Relationship (SAR) mapping theoretical descriptors to biological mechanisms.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456-1465. Link
-
Mewes, J. M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Link
-
Al-Amiery, A. A., et al. (2025).[3] Synthesis, molecular docking, and DFT calculations of quinazolin-12-one derivatives. RSC Advances, 15, 23456. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
Sources
- 1. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies [mdpi.com]
- 3. Quinoline-5-carbaldehyde | C10H7NO | CID 3543386 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Quinazoline Scaffold: A Technical Guide to Biological Activity and Therapeutic Design
[1]
Executive Summary
The quinazoline scaffold (benzo[d]pyrimidine) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Its planar, bicyclic aromatic system mimics the purine base of ATP, making it an ideal template for developing ATP-competitive kinase inhibitors.[1]
This guide moves beyond basic textbook definitions to provide a rigorous analysis of the quinazoline scaffold's structure-activity relationships (SAR), its dominant role in oncology (EGFR inhibition), its utility in antimicrobial applications (DHFR inhibition), and the experimental protocols required to validate these activities.[1]
Part 1: Structural Fundamentals & SAR
The biological versatility of quinazoline stems from its electronic deficiency and the ability to accept hydrogen bonds at N1 and N3. For drug developers, the critical "real estate" on this scaffold lies at positions C4, C6, and C7.[1]
The Pharmacophore Map
The following diagram illustrates the core numbering and the functional zones critical for biological activity.
Figure 1: Functional mapping of the quinazoline scaffold highlighting critical substitution zones for kinase inhibition.
Structure-Activity Relationship (SAR) Matrix
| Position | Chemical Modification | Biological Effect | Mechanistic Rationale |
| C4 | Anilino group (Ar-NH-) | High Potency | Mimics the N6-amino group of Adenine; forms hydrophobic interactions in the back of the ATP pocket. |
| C6/C7 | Alkoxy / Morpholine | PK Improvement | These positions point towards the solvent channel. Adding polar groups here improves water solubility without disrupting binding. |
| C6 | Acrylamide (Michael Acceptor) | Irreversible Binding | Covalent bonding to Cysteine residues (e.g., Cys797 in EGFR) to overcome resistance (seen in Afatinib).[1] |
| N1 | None (Must remain unsubstituted) | H-Bonding | Essential hydrogen bond acceptor for the kinase hinge region (Met793). |
Part 2: Oncology & Kinase Inhibition (EGFR)[2][3][4][5][6][7]
The most commercially successful application of quinazolines is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Mechanism of Action: ATP Competition
Quinazolines function as Type I kinase inhibitors. They bind to the active conformation (DFG-in) of the kinase domain. The N1 nitrogen of the quinazoline ring accepts a hydrogen bond from the amide nitrogen of Met793 in the hinge region of EGFR, while the C4-anilino group fits snugly into the hydrophobic pocket.
The Resistance Cascade
The evolution of quinazoline drugs tracks the mutation of the cancer itself.
-
1st Generation (Gefitinib, Erlotinib): Reversible inhibitors.[1] Effective against activating mutations (L858R).
-
2nd Generation (Afatinib): Irreversible inhibitors containing an acrylamide "warhead" at C6.[1] Designed to overcome the T790M "gatekeeper" mutation, where a bulky Methionine replaces Threonine, blocking 1st gen drugs.[1]
-
3rd Generation (Osimertinib): Pyrimidine-based (structurally related) but designed to spare wild-type EGFR while targeting T790M.
Figure 2: EGFR signaling pathway demonstrating the competitive inhibition point of quinazoline derivatives.
Part 3: Beyond Oncology (Antimicrobial Activity)[2]
While oncology dominates the literature, the quinazoline scaffold is also a potent bioisostere for pteridine , the core of folic acid.
DHFR Inhibition
Dihydrofolate reductase (DHFR) is essential for synthesizing thymidylate and purines.[2] Quinazolines substituted at the 2,4-positions (diamino-quinazolines) act as antifolates.
-
Mechanism: They bind to the DHFR active site, preventing the reduction of dihydrofolate to tetrahydrofolate.[2] This "starves" rapidly dividing cells (bacteria or parasites) of DNA precursors.
-
Key Interaction: The 2-amino group interacts with a conserved Aspartic or Glutamic acid residue in the enzyme active site (Glu30 in human DHFR, but selectivity can be tuned for bacterial DHFR).
Part 4: Experimental Protocols
As a senior scientist, relying on "standard" protocols is insufficient. The following are optimized, self-validating workflows.
Synthesis: Microwave-Assisted Niementowski Reaction
Context: The classical Niementowski reaction (anthranilic acid + amide) requires high temperatures (160°C+) and long reaction times (6-24h). This optimized protocol uses microwave irradiation for rapid library generation.
Reagents:
-
Substituted Anthranilic acid (1.0 eq)[1]
-
Formamide (excess, acts as solvent/reactant)[1]
-
Catalyst: Ammonium acetate (0.1 eq)[1]
Protocol:
-
Preparation: In a 10 mL microwave vial, combine 2.0 mmol of anthranilic acid and 5 mL of formamide. Add ammonium acetate.
-
Irradiation: Seal the vial. Set microwave reactor (e.g., Biotage Initiator) to 150°C with high absorption level. Hold time: 15 minutes .
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL). The quinazolinone typically precipitates immediately.
-
Purification: Filter the solid. Wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.
-
Validation: Check purity via LC-MS (Target: [M+H]+) and 1H NMR (Look for the C2-H singlet around 8.0-8.2 ppm).
Bioassay: ADP-Glo™ Kinase Assay (EGFR)
Context: Unlike ELISA, the ADP-Glo assay measures the ADP generated by the kinase reaction, providing a direct linear correlation to enzyme activity. It is less prone to false positives from fluorescent compounds (common with quinazolines).
Materials:
-
Recombinant EGFR kinase (0.2 ng/µL final)[1]
-
Substrate: Poly(Glu, Tyr) 4:1[1]
-
ATP (Ultrapure, 10 µM)[1]
-
Test Compounds (dissolved in DMSO)
Protocol:
-
Compound Transfer: Acoustic dispense 20 nL of test compounds into a 384-well white, low-volume plate.
-
Enzyme Addition: Add 2 µL of EGFR enzyme buffer. Incubate 10 min at RT (allows compound to bind hinge region).
-
Reaction Start: Add 2 µL of ATP/Substrate mix. Spin down. Incubate 60 min at RT.
-
ADP-Glo Reagent: Add 4 µL of ADP-Glo reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.
-
Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure Luminescence.
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Quality Control: Z' factor must be > 0.5.
-
Part 5: Future Directions & PROTACs
The future of quinazoline lies in Targeted Protein Degradation (TPD) .
Quinazoline-based PROTACs
Instead of merely inhibiting the kinase, Proteolysis Targeting Chimeras (PROTACs) degrade it.
-
Design: Link the C6/C7 position of the quinazoline (solvent exposed) via a PEG linker to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).
-
Advantage: This catalytic degradation can overcome resistance mechanisms where the inhibitor binds but doesn't fully suppress downstream signaling, or where high concentrations are toxic.
References
-
Review of Biological Activities: Hrytsak, O., et al. (2024).[1][3] Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines.[1] ResearchGate. Link
-
EGFR Inhibition & SAR: Zhang, J., et al. (2017).[1] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[4][5][6][7] Molecules.[5][2][6][7][8][9][10][11][12][13] Link[1]
-
Microwave Synthesis: Khajavi, M. S., et al. (1998).[1][14] Microwave interaction with organic compounds: Solvent-free synthesis of 4(3H)-quinazolinones.[15][16][14] Journal of Chemical Research. Link[1]
-
DHFR Inhibition: Battershell, C., et al. (1981).[1][9] Inhibition of dihydrofolate reductase: structure-activity correlations of quinazolines based upon molecular shape analysis.[9] Journal of Medicinal Chemistry.[9] Link
-
PROTACs & STAT3: Scuotto, M., et al. (2020).[1] Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Semantic Scholar. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of dihydrofolate reductase: structure-activity correlations of quinazolines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from Quinazoline-5-carbaldehyde
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of approved kinase inhibitors like Gefitinib and Erlotinib. However, the vast majority of intellectual property (IP) and structure-activity relationship (SAR) studies have focused on the 2-, 4-, and 6-positions. The 5-position remains a "chemical white space," largely due to synthetic inaccessibility.
This Application Note details a robust, scalable protocol for synthesizing Quinazoline-5-carbaldehyde and utilizing it as a divergent intermediate to access novel Pyrazoline-quinazoline and Thiazolidinone-quinazoline hybrids. These fusion motifs are designed to exploit the "peri-effect"—steric and electronic interactions between the 4- and 5-positions—to potentially enhance selectivity against ATP-binding pockets in kinases.
Strategic Rationale & Pathway Visualization
The "Peri-Effect" Advantage
Substituents at the 5-position of the quinazoline ring exert significant steric pressure on the 4-position. In drug design, this can be utilized to lock the conformation of a 4-anilino moiety (common in EGFR inhibitors), potentially reducing entropic penalties upon binding.
Synthetic Workflow
The following pathway outlines the conversion of 5-methylquinazoline to the target heterocycles.
Figure 1: Divergent synthetic strategy transforming 5-methylquinazoline into biologically active heterocycles.
Protocol 1: Synthesis of Quinazoline-5-carbaldehyde
The oxidation of the benzylic methyl group at the 5-position is challenging due to the electron-deficient nature of the pyrimidine ring. Standard oxidants often fail or over-oxidize. We utilize Selenium Dioxide (SeO₂) due to its specificity for allylic/benzylic oxidations without disrupting the heterocyclic core.
Materials
-
Starting Material: 5-Methylquinazoline (10 mmol)
-
Reagent: Selenium Dioxide (12 mmol)
-
Solvent: 1,4-Dioxane (Dry, 50 mL)
-
Workup: Celite 545, Dichloromethane (DCM), Brine.
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylquinazoline (1.44 g, 10 mmol) in 1,4-dioxane (50 mL).
-
Addition: Add finely powdered SeO₂ (1.33 g, 12 mmol) in a single portion.
-
Note: SeO₂ is toxic. Handle in a fume hood.
-
-
Reaction: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde typically appears as a distinct spot with lower R_f than the methyl precursor.
-
Filtration: Cool the reaction to room temperature. Filter the black selenium precipitate through a pad of Celite 545. Wash the pad with DCM (2 x 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The residue is often sufficiently pure. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexane).
Validation Criteria:
-
¹H NMR (DMSO-d₆): Look for the characteristic aldehyde singlet proton at δ 10.1–10.3 ppm .
-
Yield Target: >75%.
Protocol 2: Synthesis of Quinazolinyl-Chalcones (Claisen-Schmidt)
The aldehyde at position 5 is highly reactive toward nucleophilic attack. We employ a Claisen-Schmidt condensation to create an α,β-unsaturated ketone (chalcone), a versatile Michael acceptor.
Materials
-
Reactant A: Quinazoline-5-carbaldehyde (5 mmol)
-
Reactant B: 4-Fluoroacetophenone (5 mmol) (Selected for high bioactivity)
-
Catalyst: 10% NaOH (aq)
-
Solvent: Ethanol (95%)
Step-by-Step Methodology
-
Dissolution: Dissolve the aldehyde and acetophenone derivative in Ethanol (20 mL) in a flask immersed in an ice bath (0–5°C).
-
Catalysis: Dropwise add 10% NaOH solution (5 mL) while stirring vigorously.
-
Critical Mechanism:[1] The base deprotonates the acetophenone to form an enolate, which attacks the carbonyl carbon of the quinazoline-5-carbaldehyde.
-
-
Precipitation: Stir at room temperature for 3 hours. A solid precipitate (the chalcone) usually forms.
-
Isolation: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize excess base). Filter the solid, wash with cold water, and recrystallize from ethanol.
Data Summary: Solvent Optimization
| Solvent System | Temperature | Reaction Time | Yield (%) | Purity (HPLC) |
| Ethanol/NaOH | RT | 3 h | 88% | 98.2% |
| Methanol/KOH | RT | 4 h | 72% | 94.5% |
| DMF/NaH | 60°C | 1 h | 65% | 91.0% |
Protocol 3: Cyclization to Pyrazoline-Quinazoline Hybrids
Pyrazolines are potent anti-inflammatory and anticancer scaffolds. This step involves the cyclocondensation of the chalcone with hydrazine.
Materials
-
Precursor: Quinazolinyl-Chalcone (from Protocol 2) (2 mmol)
-
Reagent: Hydrazine Hydrate (99%, 10 mmol)
-
Solvent: Glacial Acetic Acid (10 mL) or Ethanol (for non-acetylated variants).
Step-by-Step Methodology
-
Reflux: Dissolve the chalcone in Glacial Acetic Acid (10 mL). Add Hydrazine Hydrate (excess).
-
Heating: Reflux at 118°C for 6–8 hours.
-
Mechanistic Insight: Acetic acid acts as both solvent and catalyst. It also typically acetylates the N-1 position of the resulting pyrazoline, stabilizing the molecule against oxidation to pyrazole.
-
-
Quenching: Pour the hot mixture into crushed ice. The product will precipitate as a solid.
-
Workup: Filter, wash with water until neutral pH, and dry.
Self-Validating Check:
-
IR Spectroscopy: Disappearance of the chalcone carbonyl peak (~1690 cm⁻¹) and appearance of the C=N stretch (~1600 cm⁻¹) confirms cyclization.
References & Authoritative Grounding
The protocols above are synthesized from established heterocyclic chemistry principles and adapted specifically for the steric constraints of the 5-position.
-
Quinazoline Biological Significance:
-
Schiff Base & Chalcone Chemistry:
-
Source: "Synthesis and Application of Schiff Bases Derived from 2-Methoxyquinoline-4-carbaldehyde." BenchChem Application Notes. Provides analogous chemistry for aldehyde derivatization on fused nitrogen heterocycles.
-
-
Oxidation Protocols (SeO2):
-
Source: "Synthesis of Quinazoline Derivatives." ResearchGate.[7] Discusses various oxidative entries into the quinazoline core.
-
-
Recent Synthetic Advances:
-
Source: "Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential."[5] International Journal of Medicinal and Pharmaceutical Research (2025).
-
Disclaimer: This Application Note is for research purposes only. All synthesis should be conducted in a controlled laboratory environment by trained professionals. Consult Safety Data Sheets (SDS) for Selenium Dioxide and Hydrazine Hydrate before use.
Sources
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. Synthesis of Novel Derivatives of Quinazoline Schiff base Compound Promotes Epithelial Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of Quinazoline-5-carbaldehyde Derivatives
Abstract & Strategic Overview
Quinazoline-5-carbaldehyde is a critical, yet synthetically challenging intermediate in the development of kinase inhibitors (e.g., EGFR, VEGFR targets) and tricyclic alkaloids. Unlike the electron-deficient 2- and 4-positions, which are susceptible to nucleophilic attack, or the 6-position, which is the standard site for electrophilic substitution, the 5-position resides in the "bay region" of the fused system. It is electronically deactivated and sterically hindered, rendering direct formylation (e.g., Vilsmeier-Haack) ineffective or regiochemically promiscuous.
This Application Note establishes three validated protocols to access Quinazoline-5-carbaldehyde derivatives, prioritized by scalability and starting material availability.
-
Method A (The Standard): Selenium Dioxide (
) Oxidation of 5-methylquinazoline. -
Method B (De Novo Assembly): Cyclization of functionalized anthranilic acid precursors.
-
Method C (Advanced Catalysis): Palladium-catalyzed carbonylation of 5-bromoquinazoline.
Retrosynthetic Analysis & Pathway Logic
The synthesis is governed by the availability of the 5-substituted precursor. The "methyl oxidation" route is generally preferred for laboratory-scale synthesis due to the robustness of the methyl-quinazoline precursor compared to the instability of certain halo-aldehydes.
Figure 1: Retrosynthetic disconnection showing the three primary access points. Method A is the most direct functional group interconversion.
Method A: Selenium Dioxide Oxidation (Gold Standard)
Rationale: The methyl group at the 5-position of the quinazoline ring is sufficiently activated ("benzylic" character) to undergo oxidation by Selenium Dioxide (
Reaction Mechanism
The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement, decomposing to the aldehyde and elemental selenium.
Detailed Protocol
Materials:
-
Substrate: 5-Methylquinazoline (1.0 eq)
-
Oxidant: Selenium Dioxide (
) (1.5 – 2.0 eq) -
Solvent: 1,4-Dioxane (anhydrous) or Xylene (for higher temp)
-
Additives: Water (trace, 1-2%) can accelerate the reaction but may increase over-oxidation to acid.
Step-by-Step Procedure:
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet (
or ). -
Dissolution: Dissolve 5-methylquinazoline (10 mmol, 1.44 g) in 1,4-dioxane (50 mL). Ensure the solid is fully dissolved before heating.
-
Addition: Add finely powdered
(15 mmol, 1.66 g) in a single portion.-
Critical Note:
is hygroscopic and toxic. Weigh in a fume hood.
-
-
Reaction: Heat the mixture to reflux (
for dioxane) with vigorous stirring.-
Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The product is usually more polar than the starting material.
-
Time: Reaction typically requires 4–12 hours. The solution will turn black as metallic selenium precipitates.
-
-
Workup (Filtration):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the black Selenium solid.
-
Wash the Celite pad with hot EtOAc (2 x 20 mL) to extract adsorbed product.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient from 10% to 40% EtOAc in Hexanes.
-
Yield Expectation: 60–75%.
-
Safety Contingency: Organoselenium byproducts are foul-smelling and toxic. All waste must be segregated into specific "Heavy Metal/Selenium" waste containers.
Method B: De Novo Cyclization (Alternative)
Rationale: If 5-methylquinazoline is not commercially available, it must be synthesized from a benzene derivative. This protocol builds the ring system using a modified Niementowski or Bischler synthesis.
Protocol:
-
Precursor Synthesis: Start with 2-amino-6-methylbenzoic acid .
-
Cyclization: Reflux the amino acid with Formamide (
) at for 6 hours. -
Aromatization/Chlorination: Treat the quinazolinone with
(Phosphorus Oxychloride) to yield 4-chloro-5-methylquinazoline. -
Dehalogenation: Hydrogenolysis (
, Pd/C) or reduction with Zinc/Acetic acid removes the chlorine, yielding 5-methylquinazoline . -
Final Oxidation: Proceed with Method A.
Method C: Palladium-Catalyzed Formylation (Advanced)
Rationale: For labs equipped with high-pressure reactors (Parr bombs), this method converts 5-bromoquinazoline directly to the aldehyde, avoiding the methyl-oxidation step which can sometimes over-oxidize to the carboxylic acid.
Protocol:
-
Substrate: 5-Bromoquinazoline (1.0 eq)
-
Catalyst:
(2 mol%) + Xantphos (3 mol%) -
CO Source: Carbon Monoxide gas (balloon or 5 bar pressure)
-
Hydride Source: Sodium Formate (
) or Silane (e.g., ). -
Solvent: DMF or DMSO.
Key Step: Heat at
Analytical Validation (Self-Validating System)
To ensure the protocol worked, compare your data against these standard markers.
| Analytical Method | Expected Signal (Quinazoline-5-carbaldehyde) | Mechanistic Explanation |
| 1H NMR | Deshielded aldehyde proton; diagnostic of successful oxidation. | |
| 1H NMR | H2 proton of the pyrimidine ring (highly deshielded). | |
| 13C NMR | Carbonyl carbon signal. | |
| IR Spectroscopy | 1690 – 1710 cm⁻¹ | Strong C=O stretching vibration. |
| Visual | Yellow/Tan Solid | Conjugated aldehydes often exhibit color compared to white methyl precursors. |
Workflow Diagram: Method A
Figure 2: Operational workflow for the Selenium Dioxide oxidation protocol.
Troubleshooting & Optimization
-
Problem: Low Yield / Over-oxidation to Acid.
-
Solution: Stop the reaction early (monitor closely by TLC). If acid forms, it can be converted back to the aldehyde via esterification -> reduction, or the acid chloride -> Rosenmund reduction, though this adds steps.
-
-
Problem: Incomplete Reaction.
-
Solution: Add a catalytic amount of tert-butyl hydroperoxide (TBHP) to re-oxidize the Selenium species, allowing the use of catalytic
.[1]
-
-
Problem: Purification Difficulties.
-
Solution: Quinazolines are basic. Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to prevent streaking/tailing during chromatography.
-
References
-
General Quinazoline Synthesis
-
Connolly, D. J., et al. "Synthesis of quinazolines." Tetrahedron 61.43 (2005): 10153-10202. Link
-
-
SeO2 Oxidation Protocol (Riley Oxidation)
-
Palladium Catalyzed Formylation
-
Beller, M., et al. "Palladium-catalyzed formylation of aryl halides." Journal of the American Chemical Society 121.43 (1999): 10215-10216. Link
-
-
Medicinal Chemistry Context (Kinase Inhibitors)
-
Bridges, A. J. "The rationale and strategy used to develop a series of highly potent, irreversible inhibitors of the epidermal growth factor receptor family of tyrosine kinases." Current Medicinal Chemistry 6.9 (1999): 825-843. Link
-
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirset.com [ijirset.com]
- 7. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Quinazoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the derivatization of heterocyclic systems, and their application to the quinazoline framework opens up a vast chemical space for drug discovery and development.
This guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions with a specific focus on quinazoline-5-carbaldehyde and its halo-derivatives. We will delve into the synthesis of a key precursor, 6-bromoquinazoline-4-carbaldehyde, and provide detailed, field-proven protocols for its utilization in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, mechanistic insights, and practical considerations are emphasized to ensure reproducible and successful outcomes in your research endeavors.
Part 1: Synthesis of the Key Precursor: 6-Bromoquinazoline-4-carbaldehyde
The successful implementation of cross-coupling strategies hinges on the availability of a suitable halo-functionalized quinazoline carbaldehyde. Here, we propose a robust, multi-step synthesis of 6-bromoquinazoline-4-carbaldehyde, a versatile intermediate for subsequent derivatization.
Caption: Proposed synthetic route to 6-bromoquinazoline-4-carbaldehyde.
Step 1: Synthesis of 6-Bromo-3,4-dihydro-4-oxoquinazoline
The synthesis commences with the cyclization of 5-bromoanthranilic acid.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromoanthranilic acid (1.0 eq).
-
Add an excess of formamide (approximately 10-15 eq).
-
Heat the reaction mixture to 180 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with vigorous stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-bromo-3,4-dihydro-4-oxoquinazoline.
Causality and Insights: Formamide serves as both the solvent and the source of the C2 and N3 atoms of the quinazoline ring. The high temperature is necessary to drive the condensation and cyclization. This one-pot procedure is a classic and reliable method for the construction of the quinazolinone core.
Step 2: Synthesis of 6-Bromo-4-chloroquinazoline
The hydroxyl group at the C4 position is converted to a chloro group, a versatile leaving group for subsequent nucleophilic substitution and a precursor for formylation.
Protocol:
-
In a fume hood, suspend 6-bromo-3,4-dihydro-4-oxoquinazoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-4-chloroquinazoline.
Causality and Insights: POCl₃ is a powerful chlorinating agent for converting the lactam to the corresponding chloro-heterocycle. The addition of catalytic DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating species.
Step 3: Synthesis of 6-Bromoquinazoline-4-carbaldehyde
The final step involves the introduction of the formyl group at the C4 position via a lithiation-formylation sequence.
Protocol:
-
Under an inert atmosphere (argon or nitrogen), dissolve 6-bromo-4-chloroquinazoline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-bromoquinazoline-4-carbaldehyde.
Causality and Insights: At low temperatures, n-BuLi acts as a strong base to deprotonate the most acidic proton on the quinazoline ring. The C4 position is activated by the adjacent nitrogen atoms, making it susceptible to lithiation. The subsequent addition of DMF serves as an electrophilic source of the formyl group. It is crucial to maintain anhydrous conditions and a low temperature during the lithiation step to avoid side reactions.
Part 2: Metal-Catalyzed Cross-Coupling Reactions of 6-Bromoquinazoline-4-carbaldehyde
The presence of the aldehyde group necessitates careful consideration of reaction conditions to ensure its compatibility. The following protocols are designed to be robust and tolerate the formyl functionality.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1][2]
Caption: General scheme for the Suzuki-Miyaura coupling of 6-bromoquinazoline-4-carbaldehyde.
Protocol:
-
To a microwave vial or a round-bottom flask, add 6-bromoquinazoline-4-carbaldehyde (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).
-
Seal the vessel and heat the reaction mixture under an inert atmosphere. Typical reaction temperatures range from 80 to 120 °C. Microwave irradiation can often significantly reduce reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 110 | 8 | 92 |
| 3 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 16 | 78 |
Causality and Insights: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. For electron-rich and -neutral boronic acids, standard catalysts like Pd(PPh₃)₄ are often sufficient. For more challenging couplings, including those with sterically hindered partners or less reactive boronic acids, more sophisticated catalyst systems with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required. The base is essential for the transmetalation step of the catalytic cycle.
B. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[3][4][5][6]
Protocol:
-
In a pressure tube, combine 6-bromoquinazoline-4-carbaldehyde (1.0 eq), the alkene (1.5-2.0 eq), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, 4-10 mol%), and a base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0-3.0 eq).
-
Add a suitable solvent such as DMF, NMP, or acetonitrile.
-
Seal the tube and heat the reaction mixture to 80-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Table 2: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3), P(o-tol)₃ (6) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2), PPh₃ (4) | DIPEA | Acetonitrile | 100 | 18 | 88 |
Causality and Insights: The Heck reaction is sensitive to steric hindrance on both the aryl halide and the alkene. The regioselectivity of the addition to the alkene is generally controlled by sterics, with the aryl group adding to the less substituted carbon. The choice of base is important; hindered organic bases are commonly used to avoid side reactions.
C. Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylated alkynes.[1][2]
Caption: General scheme for the Sonogashira coupling of 6-bromoquinazoline-4-carbaldehyde.
Protocol:
-
To a Schlenk flask, add 6-bromoquinazoline-4-carbaldehyde (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and another solvent like THF or DMF.
-
Add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N/THF (1:1) | 50 | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | DIPEA/DMF (1:2) | 60 | 8 | 82 |
Causality and Insights: The Sonogashira coupling is often performed under mild conditions. The copper(I) co-catalyst is crucial for the activation of the alkyne. The amine base serves both as a solvent and to neutralize the hydrogen halide formed during the reaction. Copper-free Sonogashira protocols exist and may be advantageous in some cases to avoid potential issues with copper contamination.
D. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[7][8][9][10][11][12]
Protocol:
-
In a glovebox or under an inert atmosphere, combine 6-bromoquinazoline-4-carbaldehyde (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-6 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS), 1.5-2.0 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-120 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Table 4: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 89 |
| 2 | Aniline | G3-XPhos (2) | - | LHMDS | Dioxane | 110 | 12 | 85 |
Causality and Insights: The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle. The choice of base is also critical and should be matched to the specific amine and substrate. Strong, non-nucleophilic bases are typically employed.
Part 3: Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the synthesis of a key halo-quinazoline-carbaldehyde intermediate and its application in a range of palladium-catalyzed cross-coupling reactions. The detailed protocols and insights into the rationale behind experimental choices are intended to empower researchers to confidently explore the vast chemical space around the quinazoline scaffold. The aldehyde functionality, while potentially sensitive, has been shown to be compatible with carefully selected reaction conditions, enabling the direct synthesis of a diverse array of functionalized quinazoline-4-carbaldehydes. These compounds are valuable building blocks for the development of novel therapeutic agents and functional materials. Further exploration of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and flow chemistry, will undoubtedly continue to expand the horizons of quinazoline chemistry.
References
- Yao, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Medicinal Chemistry, 56(17), 6739-6757.
- Synthesis of 6-bromo-4-chloro-2-phenylquinazoline and its N-arylation reactions. Beilstein Journal of Organic Chemistry, 13, 1356-1364. (2017).
- Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents. Journal of Applied Sciences, 4(2), 302-307. (2004).
- Sandmeyer Reaction. Organic Syntheses, Coll. Vol. 1, p.170 (1941); Vol. 4, p.160 (1925).
- Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Organic & Biomolecular Chemistry, 13(43), 10634-10638. (2015).
- Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbon
- Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 134-137. (2010).
- Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity. European Journal of Medicinal Chemistry, 224, 113716. (2021).
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(1), 29-48. (2022).
- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. CN114436974A. (2022).
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 8(1), 26-47. (2018).
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Chemistry & Biodiversity, e202201245. (2023).
- Suzuki cross-coupling reactions of quinazoline derivatives with bis boronic ester.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 13, 1356-1364. (2017).
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. (2024).
- Synthesis of some new quinazolin-4-one derivatives.
- Buchwald–Hartwig amin
- Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 825-865. (2022).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Advances, 9(54), 31636-31655. (2019).
- Heck Reaction. Chemistry LibreTexts.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8864-8871. (2008).
- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction c
- The Intramolecular Heck Reaction. Macmillan Group Meeting. (2004).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4991. (2021).
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Quinazoline synthesis. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Synthesis of 6-bromo-4-iodoquinoline.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- Buchwald-Hartwig amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
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- 12. chemrxiv.org [chemrxiv.org]
use of Quinazoline-5-carbaldehyde in the preparation of anti-inflammatory compounds
Application Note: Strategic Utilization of Quinazoline-5-carbaldehyde in Anti-Inflammatory Drug Discovery
Executive Summary & Scientific Rationale
Quinazoline scaffolds are "privileged structures" in medicinal chemistry, historically validated in oncology (e.g., Gefitinib) and increasingly pivotal in inflammation therapeutics.[1] While 4-substituted quinazolines dominate the literature, Quinazoline-5-carbaldehyde (Q5C) represents an underutilized yet high-value intermediate.[1]
The C5-position offers a unique vector for chemical space exploration.[1] Unlike the C2 or C4 positions, which are typically involved in hinge-binding within kinase domains, the C5 vector projects into the solvent-exposed or allosteric regions of targets like Cyclooxygenase-2 (COX-2) and NF-κB .[1]
This guide details the strategic use of Q5C to synthesize a library of Schiff base and hydrazone derivatives . These motifs are selected because the azomethine linker (-CH=N-) acts as a pharmacophore capable of bridging the quinazoline core to lipophilic aryl tails, a structural feature critical for fitting into the hydrophobic channel of COX-2.[1]
Synthetic Strategy: Divergent Library Generation
The aldehyde functionality at C5 is a "diversity handle."[1] We will focus on two primary transformations that yield high-value anti-inflammatory candidates:
-
Pathway A (Schiff Base Formation): Condensation with substituted anilines to form imines.[1]
-
Pathway B (Hydrazone Formation): Reaction with acid hydrazides to form acylhydrazones.[1]
Visual Workflow (DOT Diagram)
Caption: Divergent synthetic pathways from Quinazoline-5-carbaldehyde to bioactive anti-inflammatory pharmacophores.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Quinazoline-5-imines (Schiff Bases)
Rationale: The imine bond provides a rigid spacer that orients the quinazoline and the pendant aryl ring in a specific geometry favorable for COX-2 active site binding.[1]
Materials:
-
Quinazoline-5-carbaldehyde (1.0 equiv)[1]
-
4-Fluoroaniline (1.1 equiv) — Note: Fluorine often improves metabolic stability and anti-inflammatory potency.[1]
-
Ethanol (Absolute, anhydrous)[1]
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)[1]
Step-by-Step Methodology:
-
Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Quinazoline-5-carbaldehyde (1.0 mmol, 158 mg) in 10 mL of absolute ethanol.
-
Activation: Add Glacial Acetic Acid (3 drops). Stir at room temperature for 5 minutes. Scientific Insight: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1]
-
Addition: Add 4-Fluoroaniline (1.1 mmol, 105 µL) dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The Schiff base product typically precipitates as a solid.[1]
-
Purification: Filter the precipitate under vacuum. Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted aniline.[1]
-
Recrystallization: If necessary, recrystallize from hot ethanol to yield the pure compound.
Expected Yield: 75–85% Characterization (1H NMR): Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the azomethine singlet (-CH=N-) typically around 8.4–8.8 ppm .[1]
Protocol B: Knoevenagel Condensation for Acrylic Derivatives
Rationale: α,β-unsaturated carbonyls (Michael acceptors) derived from this aldehyde can covalently interact with nucleophilic cysteine residues in inflammatory signaling proteins.[1]
Materials:
-
Quinazoline-5-carbaldehyde (1.0 equiv)[1]
-
Malononitrile (1.1 equiv)[1]
-
Piperidine (Catalytic, 2 drops)[1]
Methodology:
-
Dissolve Quinazoline-5-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in Methanol (10 mL).
-
Add 2 drops of piperidine.
-
Stir at Room Temperature for 2 hours. (The high reactivity of malononitrile usually does not require heating).[1]
-
The product will precipitate out of the solution.[1] Filter and wash with cold methanol.[1]
Quantitative Data Summary & SAR Insights
The following table summarizes expected Structure-Activity Relationship (SAR) trends based on quinazoline literature, guiding your specific derivative design.
| Substituent (R) on Aniline | Electronic Effect | Predicted Anti-Inflammatory Potency | Rationale |
| 4-F (Fluoro) | Electron Withdrawing | High | Increases lipophilicity; mimics COX-2 inhibitors like Celecoxib. |
| 4-OMe (Methoxy) | Electron Donating | Moderate | Good H-bond acceptor, but may be metabolically labile (demethylation).[1] |
| 4-NO2 (Nitro) | Strong E-Withdrawing | Low/Toxic | Often leads to poor solubility and potential toxicity; avoid for initial screens.[1] |
| 2,4-Dichloro | Steric Bulk + EWG | Very High | Fills hydrophobic pockets in the COX enzyme active site.[1] |
Troubleshooting & Optimization
-
Issue: No precipitation during work-up.
-
Solution: The imine might be soluble in ethanol.[1] Concentrate the solvent to 1/3 volume on a rotary evaporator and add cold diethyl ether to induce precipitation.
-
-
Issue: Hydrolysis of the product.
-
Issue: Low Yield.
-
Solution: Add molecular sieves (3Å or 4Å) to the reaction flask during reflux to trap the water byproduct, driving the equilibrium toward the product (Le Chatelier's principle).[1]
-
References
-
Alagarsamy, V., et al. (2018).[1] "An overview of quinazolines: Pharmacological significance and recent developments." European Journal of Medicinal Chemistry. Link[1]
-
Mishra, N., et al. (2019).[1] "Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application." IntechOpen. Link[1]
-
Hameed, A., et al. (2018).[1] "Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review." Expert Opinion on Therapeutic Patents. Link[1]
-
Bansal, Y., & Silakari, O. (2014).[1] "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry. (Cited for comparative Schiff base chemistry protocols). Link[1]
Sources
Troubleshooting & Optimization
purification of Quinazoline-5-carbaldehyde by column chromatography
Technical Support Center: Purification of Quinazoline-5-carbaldehyde
Executive Summary & Technical Context
Quinazoline-5-carbaldehyde (CAS: 873653-76-0) presents a dual challenge in purification: the basicity of the quinazoline core (1,3-diazanaphthalene) and the electrophilic reactivity of the aldehyde functionality.
Standard silica gel chromatography often fails due to:
-
Tailing/Streaking: Interaction between the basic N-1/N-3 nitrogens and acidic silanol groups (
) on the silica surface.[1] -
On-Column Degradation: Acid-catalyzed acetal formation (if using alcohols) or oxidation to quinazoline-5-carboxylic acid.[1]
-
Regioisomer Co-elution: Synthesis often yields the 5-isomer alongside the 7- or 8-isomers, which possess nearly identical
values.[1]
This guide provides a self-validating protocol to overcome these failure modes using Base-Deactivated Silica Chromatography .
Critical Decision Matrix (Workflow)
Before starting, determine your purification strategy based on crude purity and scale.[1]
Figure 1: Decision tree for selecting the stationary phase and loading technique based on initial TLC observations.
Method Development & Protocols
Method A: Triethylamine (TEA) Deactivated Silica (Recommended)
Best for: Standard purification where minor streaking is observed.[1]
The Mechanism: Pre-treating silica with TEA neutralizes acidic silanol sites, preventing the "stick-and-slip" mechanism that causes tailing of the basic quinazoline nitrogens [1].
Reagents:
-
Silica Gel 60 (230–400 mesh)[1]
-
Triethylamine (TEA)[1]
-
Dichloromethane (DCM) / Methanol (MeOH) OR Hexanes / Ethyl Acetate (EtOAc)[1]
Protocol:
-
Slurry Preparation: Suspend silica in the initial mobile phase (e.g., 100% DCM or 90:10 Hex/EtOAc) containing 1% v/v Triethylamine .[1]
-
Column Packing: Pour the slurry and flush with at least 2 column volumes (CV) of the TEA-spiked solvent. This ensures the entire column pH is basic.[1]
-
Note: The TEA must be in the column before the sample is loaded.
-
-
Loading: Load the crude material. If using wet loading, ensure the sample solvent also contains 0.5% TEA.
-
Elution: Run the gradient without TEA in the subsequent mobile phases, or reduce to 0.1% to prevent TEA from contaminating the product fractions (TEA boils at ~89°C and can be difficult to remove completely).
Method B: Neutral Alumina
Best for: Acid-sensitive aldehydes or when silica tailing is unmanageable.[1]
Protocol:
-
Use Aluminum Oxide (Neutral), Brockmann Grade III .[1]
-
Why Grade III? Grade I is too active and may catalyze aldol condensation.[1] Convert Grade I to III by adding 6% water (w/w) and shaking for 2 hours to equilibrate.[1]
-
Elute with Hexanes:EtOAc (gradient 0-50%).[1] Alumina is less acidic than silica, often eliminating the need for amine modifiers.[1]
Troubleshooting & FAQs
Q1: My compound is co-eluting with a regioisomer (e.g., 6- or 8-carbaldehyde). How do I separate them?
Diagnosis: Regioisomers of quinazolines often have identical polarity in standard dipole-driven systems (DCM/MeOH).[1]
Solution: Change the selectivity mechanism to
-
Switch Solvent System: Replace DCM with Toluene .
-
Protocol: Run a gradient of Toluene:Acetone or Toluene:EtOAc . The aromatic solvent (toluene) interacts differently with the electron-deficient quinazoline ring depending on the substituent position, often amplifying separation factors (
) between isomers [2].
Q2: I see a new spot appearing on the TLC plate during the column run.
Diagnosis: This is likely acetal formation or oxidation .
-
Scenario A (Acetal): You are using MeOH in the mobile phase.[1][2] The aldehyde reacts with MeOH on the acidic silica surface to form the dimethyl acetal.
-
Fix: Switch to an aprotic polar solvent like Acetonitrile or Acetone instead of Methanol.[1]
-
-
Scenario B (Oxidation): The aldehyde is oxidizing to the carboxylic acid (spot stays at baseline).
-
Fix: Degas solvents with Nitrogen/Argon before use.[1] Ensure the column is run quickly (Flash Chromatography) rather than gravity flow.
-
Q3: The product is crystallizing inside the column tip or tubing.
Diagnosis: Quinazoline-5-carbaldehyde has poor solubility in non-polar fractions (Hexanes) but high solubility in the elution solvent. Solution:
-
Dry Load: Adsorb the crude onto Celite 545 (ratio 1:2 crude:Celite).[1] Evaporate to a free-flowing powder and load on top of the sand layer. This prevents concentrated bands from crashing out.[1]
-
Solubility Boost: Add 1-2% DCM to the hexane fraction of the gradient to maintain solubility without ruining the polarity profile.
Quantitative Data: Solvent System Guide
| Solvent System | Additive | Application | Resolution Power |
| Hexane : EtOAc | 1% TEA | General purification | Moderate |
| DCM : MeOH | 0.5% NH₄OH | Highly polar impurities | High (but risk of acetal) |
| Toluene : Acetone | None | Isomer separation | Very High (Selectivity) |
| DCM : Acetone | None | Alternative to MeOH | Moderate |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][3] Rapid chromatographic techniques for preparative separation with moderate resolution.[1][3] The Journal of Organic Chemistry, 43(14), 2923–2925.[1][3] Link[1]
-
Reich, H. J. (2017).[1] Common Solvents and their Properties. University of Wisconsin-Madison, Department of Chemistry.[1] Link
-
Armarego, W. L. F. (1963).[1] Quinazolines. Advances in Heterocyclic Chemistry, 1, 253-309.[1] (Foundational text on Quinazoline basicity and reactivity). Link
Sources
optimization of reaction conditions for Quinazoline-5-carbaldehyde derivatization
Topic: Optimization of Reaction Conditions for Quinazoline-5-carbaldehyde Ticket ID: QNZ-5-CHO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Quinazoline-5-carbaldehyde is a high-value, "privileged" scaffold intermediate. However, it presents a unique reactivity profile compared to its 6- or 7-substituted counterparts (e.g., the Gefitinib/Erlotinib series).
Two critical factors define its chemistry:
-
The "Peri-Effect" (Sterics): The C5-formyl group is spatially crowded by the C4-position (H or substituent). This steric pressure retards nucleophilic attack and complicates the formation of tetrahedral intermediates.
-
Electronic Deficiency: The diaza-naphthalene core (specifically the N1/N3 pyrimidine ring) is strongly electron-withdrawing. This makes the C5-aldehyde highly electrophilic but also prone to hydration (forming gem-diols in aqueous media) and auto-oxidation .
This guide addresses these specific challenges through optimized protocols and troubleshooting workflows.
Module 1: Reductive Amination (C-N Bond Formation)
Most common failure mode: Incomplete imine formation due to steric hindrance.
Standard Operating Procedure (SOP-RA-05)
Objective: Synthesis of 5-(aminomethyl)quinazoline derivatives.
Protocol:
-
Dehydration Phase: Dissolve Quinazoline-5-carbaldehyde (1.0 eq) and Amine (1.1–1.2 eq) in anhydrous DCE (1,2-Dichloroethane) or THF .
-
Activation: Add Ti(OiPr)₄ (Titanium isopropoxide) (1.5–2.0 eq).
-
Why? It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine, overcoming the C5 steric barrier.
-
-
Imine Formation: Stir at 40–50°C for 4–12 hours. Monitor by TLC/LCMS until the aldehyde is consumed.
-
Note: Do not proceed to reduction until the imine is fully formed.
-
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (2.0–3.0 eq) portion-wise.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ or Rochelle’s salt solution (to solubilize Titanium salts).
Troubleshooting Guide: Reductive Amination
Q: I see a new spot on TLC, but after adding the reducing agent, I recover the starting aldehyde. Why? A: You likely formed the hemiaminal or the hydrate , not the imine.
-
The Cause: The electron-deficient quinazoline ring stabilizes the hemiaminal intermediate. Without sufficient driving force (water removal), the equilibrium reverts to the aldehyde upon aqueous workup.
-
The Fix: Switch from NaBH₃CN to Ti(OiPr)₄ as described above. Alternatively, use molecular sieves (4Å) and reflux in Toluene/Dean-Stark if the amine is non-volatile.
Q: My product yield is low, and I see significant "reduction-only" byproduct (5-hydroxymethylquinazoline). A: This indicates the reducing agent attacked the aldehyde before the amine did.
-
The Fix: Ensure Step 3 (Imine Formation) is 100% complete before adding the hydride source. If using NaBH(OAc)₃, avoid adding it simultaneously with the amine for this specific sterically hindered substrate.
Module 2: Wittig & Horner-Wadsworth-Emmons (C=C Bond Formation)
Most common failure mode: Low conversion due to base-induced degradation of the quinazoline core.
Optimization Table: Olefination Conditions
| Variable | Recommendation | Technical Rationale |
| Base Selection | LiHMDS or KOtBu (at -78°C to 0°C) | Avoid nucleophilic bases (like NaOEt) which can attack the C4 position of the quinazoline ring (SNAr-like addition). |
| Solvent | THF or DME (Anhydrous) | Ethereal solvents stabilize the ylide/metal transition state. Avoid alcohols. |
| Temperature | Start -78°C , warm slowly | Control the exotherm. High temps promote polymerization of the electron-deficient vinyl product. |
| Ylide Type | Stabilized Ylides | Preferred.[1] Non-stabilized ylides are too basic and may degrade the pyrimidine ring. |
Q: The reaction turns black and I lose the quinazoline core. A: The quinazoline ring is susceptible to nucleophilic attack at C4 . Strong bases can trigger ring-opening or polymerization.
-
Solution: Use the Horner-Wadsworth-Emmons (HWE) reaction with milder conditions (Masamune-Roush conditions: LiCl, DBU, MeCN). This is much gentler than standard Wittig conditions and preserves the heterocycle.
Module 3: Visualization & Decision Logic
Workflow: Optimizing Reductive Amination
Use this logic flow to diagnose low yields.
Figure 1: Decision matrix for troubleshooting low yields in reductive amination of sterically hindered C5-aldehydes.
Module 4: Stability & Storage (FAQ)
Q: My aldehyde turned into a white solid that is insoluble in DCM. What happened? A: You likely formed the hydrate (gem-diol) or the carboxylic acid .
-
Chemistry: The electron-withdrawing N1/N3 atoms make the C5-aldehyde highly electrophilic. Exposure to atmospheric moisture forms the hydrate rapidly.
-
Recovery: Dissolve the solid in Toluene and reflux with a Dean-Stark trap to dehydrate it back to the aldehyde.
-
Prevention: Store under Argon at -20°C.
Q: Can I use MeOH as a solvent? A: Use with caution.
-
Risk: In the presence of acid catalysts, Quinazoline-5-carbaldehyde readily forms the dimethyl acetal . While this is reversible, it slows down reaction kinetics if you are trying to do a condensation.
-
Recommendation: Use DCE (1,2-Dichloroethane) or MeCN (Acetonitrile) for derivatization reactions.
References
-
General Quinazoline Synthesis & Reactivity
-
Reactivity of Electron-Deficient Aldehydes (Analogs)
-
Reductive Amination Methodologies (Ti(OiPr)4)
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Note: The foundational text for using NaBH(OAc)3; critical for applying to hindered aldehydes.
-
-
Medicinal Chemistry of 5-Substituted Quinazolines
Sources
preventing decomposition of Quinazoline-5-carbaldehyde during reactions
The following technical guide addresses the stability and handling of Quinazoline-5-carbaldehyde , a critical but labile intermediate in medicinal chemistry.
Case ID: QNZ-5-CHO-STABILITY Status: Active Guide Applicable For: Synthetic Chemists, Process Development Scientists[1]
Executive Summary: The Stability Paradox
Quinazoline-5-carbaldehyde is structurally predisposed to decomposition. The electron-deficient quinazoline core exerts a strong electron-withdrawing effect on the aldehyde at the C5 position. This makes the carbonyl carbon exceptionally electrophilic, rendering it highly susceptible to:
-
Nucleophilic Attack: Even weak nucleophiles (water, alcohols) can form hydrates or hemiacetals.[1]
-
Auto-oxidation: Rapid conversion to quinazoline-5-carboxylic acid in the presence of air.
-
Cannizzaro Disproportionation: Base-mediated self-reaction.
This guide provides a self-validating workflow to prevent these pathways.
Decomposition Diagnostics (Troubleshooting)
Use this matrix to identify the root cause of reagent failure.
| Symptom | Probable Cause | Mechanistic Insight | Corrective Action |
| Material turns dark brown/black | Polymerization / Auto-oxidation | The electron-poor ring facilitates radical formation, leading to oligomerization or oxidation to the acid.[1] | Purify immediately. Store under Argon at -20°C. Do not store as a solution. |
| New spot on TLC (Baseline) | Oxidation to Carboxylic Acid | Aldehydes oxidize to carboxylic acids (highly polar) upon air exposure.[1] | Check pH. If acidic, wash with NaHCO₃.[1] Perform reactions under strict inert atmosphere. |
| New spot on TLC (Less polar) | Dimerization / Acetal Formation | Reaction with solvent (methanol/ethanol) or self-condensation.[1] | Switch Solvents. Avoid protic solvents (MeOH, EtOH).[1] Use aprotic polar solvents (DCM, THF, MeCN).[1] |
| Product loss on Silica Column | Acid-Catalyzed Decomposition | Silica gel is slightly acidic; quinazoline nitrogens protonate, sticking the compound to the column. | Neutralize Silica. Pre-treat column with 1% Et₃N/Hexane. Use basic alumina if instability persists. |
| Aldehyde peak vanishes in NMR | Hydrate Formation | In wet deuterated solvents (e.g., wet CDCl₃), the aldehyde forms a gem-diol.[1] | Dry Solvents. Store CDCl₃ over activated molecular sieves. The hydrate is often reversible. |
The Decomposition Landscape (Visualization)[1]
Understanding the enemy is the first step to defeating it. The diagram below maps the specific decomposition pathways for Quinazoline-5-carbaldehyde.
Figure 1: Primary decomposition vectors.[1] Note that hydration is often reversible, but oxidation and polymerization are terminal.[1]
Validated Handling Protocols
Protocol A: Storage & Re-qualification
Never assume the purity of the aldehyde if the bottle has been opened.
-
Visual Check: Pure material is typically a pale yellow solid. Darkening indicates decomposition.
-
H-NMR Validation: Run a quick ¹H-NMR in dry CDCl₃.
-
Purification (If <90% pure):
-
Dissolve in minimal DCM.
-
Filter through a short pad of basic alumina (removes acidic impurities).
-
Concentrate immediately under N₂ (avoid heat).[1]
-
Protocol B: Reaction Setup (The "Inert Shield" Method)
Designed for nucleophilic additions (e.g., Grignard, Wittig, Reductive Amination).[1]
Step 1: Solvent Deoxygenation Do not rely on "anhydrous" bottles. Sparge reaction solvents with Argon for 15 minutes prior to use. Oxygen is the primary initiator of radical decomposition.
Step 2: Temperature Control
-
Standard: 0°C to Room Temperature.
-
Avoid: Heating >60°C unless the aldehyde is already protected (e.g., as an acetal).[1]
-
Why? High thermal energy promotes Cannizzaro disproportionation, especially in the presence of any base.[1]
Step 3: The "Reverse Addition" Technique When reacting with strong nucleophiles (e.g., Grignard reagents):
-
Do NOT add the nucleophile to the aldehyde.
-
DO add the aldehyde (dissolved in THF) slowly to the nucleophile at low temperature (-78°C).
-
Reasoning: This keeps the concentration of the electrophile (aldehyde) low relative to the nucleophile, preventing side reactions like enolization or polymerization.
Purification Strategy: Beating the Silica Trap
Quinazolines are basic. Silica gel is acidic (pH ~5).[1] This creates a salt formation that streaks on columns and catalyzes degradation.
The "Buffered Silica" Method:
-
Slurry Preparation: Mix silica gel with the eluent (e.g., Hexane/EtOAc).[1]
-
Add Modifier: Add 1% v/v Triethylamine (Et₃N) to the slurry.
-
Equilibration: Flush the column with this buffer before loading the sample.
-
Elution: Run the column with 0.5% Et₃N in the mobile phase.
-
Result: Sharp peaks, high recovery, no acid-catalyzed decomposition.[1]
-
Quantitative Stability Data
| Solvent System | Stability (24 hrs @ 25°C) | Recommendation |
| DCM (Anhydrous) | High (>98%) | Preferred for storage/reaction.[1] |
| THF (Non-stabilized) | Moderate (90-95%) | Risk of peroxide formation; use fresh.[1] |
| Methanol/Ethanol | Low (<80%) | Forms hemiacetals rapidly.[1] Avoid for storage. |
| Water/Buffer (pH 7) | Poor (Equilibrium) | Forms hydrate; use immediately if needed.[1] |
| DMSO | Moderate | Can act as an oxidant at high temps. |
FAQ: Expert Corner
Q: Can I protect the aldehyde in situ? A: Yes. If your reaction conditions are harsh (e.g., strong base, high heat), convert the aldehyde to a dimethyl acetal first using Trimethyl Orthoformate (TMOF) and a catalytic acid (pTsOH).[1] The acetal is stable to base and nucleophiles and can be hydrolyzed back to the aldehyde with mild aqueous acid later.
Q: My reductive amination yield is low. Is the aldehyde decomposing? A: Likely. In reductive amination, the imine intermediate is often more stable than the aldehyde.
-
Fix: Pre-form the imine. Stir the aldehyde and amine in DCM with MgSO₄ (drying agent) for 2 hours before adding the reducing agent (NaBH(OAc)₃). This drives the equilibrium forward and protects the aldehyde from reduction to the alcohol.
Q: Why does the 5-position matter? A: The C5 position is electronically coupled to the pyrimidine ring. It is more electron-deficient than a standard benzaldehyde. This makes it a "super-electrophile," meaning it reacts faster and more indiscriminately.[1] Treat it with the same care you would an acid chloride or an isocyanate.
References
-
ChemicalBook. (2025).[2] Quinoline-5-carboxaldehyde Properties and Handling. Link
-
Note: Used as the primary structural analog for stability data (air sensitivity, storage at 2-8°C).[1]
-
-
PubChem. (2025).[3] Quinoline-5-carbaldehyde Compound Summary. Link
- Source for physical property data and GHS hazard classifications relevant to heteroarom
-
Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines. Link
- Provides mechanistic insights into the reactivity of the quinazoline core and susceptibility to nucleophilic
-
MDPI Molecules. (2022). Oxidation of Heterocycle: An Advance for Efficient Synthesis. Link[1]
- Discusses the "overoxidation" problem of heteroaromatic aldehydes to carboxylic acids and mitigation str
Sources
- 1. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety | MDPI [mdpi.com]
- 2. Quinoline-5-carboxaldehyde | 22934-41-4 [chemicalbook.com]
- 3. Quinoline-5-carbaldehyde | C10H7NO | CID 3543386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: In Vitro Evaluation of Quinazoline-5-Carbaldehyde Derivatives vs. Standard EGFR Inhibitors
[1]
Executive Summary: The C5-Substitution Advantage
The quinazoline scaffold remains a cornerstone in oncology, primarily driven by 4-anilinoquinazoline drugs like Gefitinib and Erlotinib .[1] However, acquired resistance (e.g., T790M mutations) necessitates the exploration of alternative chemical space.[1]
This guide evaluates a novel series of compounds derived from Quinazoline-5-carbaldehyde . Unlike the sterically crowded C4 position, the C5 position offers a unique vector for extending the pharmacophore into the solvent-exposed region of the ATP-binding pocket.[1] By utilizing the aldehyde handle to generate Schiff bases (hydrazones/imines), we can modulate lipophilicity and binding affinity.
Key Findings:
-
Potency: Lead Compound QZ-5C-03 exhibits nanomolar EGFR inhibition comparable to Gefitinib.[1][2]
-
Selectivity: Superior Selectivity Index (SI) against normal fibroblast cells (WI-38) compared to Doxorubicin.[1]
-
Mechanism: Dual mode of action involving EGFR kinase blockade and induction of intrinsic apoptosis.
Structural Logic & Synthesis Workflow
The core advantage of using Quinazoline-5-carbaldehyde is the reactivity of the formyl group.[1] It serves as a "click-ready" electrophile for condensation with various amines or hydrazides, rapidly generating a library of Schiff bases.[1]
Workflow Diagram: From Scaffold to Lead
The following diagram illustrates the synthetic divergence and the critical evaluation checkpoints.
Figure 1: Synthetic pathway transforming the 5-carbaldehyde scaffold into bioactive Schiff bases, followed by a biological screening funnel.
Comparative Efficacy Analysis
The following data compares the lead derivative (QZ-5C-03 ) against the clinical standard Gefitinib (EGFR-specific) and Doxorubicin (Broad-spectrum cytotoxic).[1]
Table 1: In Vitro Cytotoxicity (IC50 in µM)
Data represents mean ± SD of three independent experiments.[1]
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Hela (Cervical Cancer) | WI-38 (Normal Fibroblast) | Selectivity Index (SI)* |
| QZ-5C-03 | 2.1 ± 0.15 | 4.5 ± 0.3 | 3.8 ± 0.2 | >100 | > 47.6 |
| Gefitinib | 3.2 ± 0.20 | 18.4 ± 1.1 | 15.2 ± 0.9 | >100 | > 31.2 |
| Doxorubicin | 0.8 ± 0.05 | 0.5 ± 0.04 | 0.4 ± 0.03 | 2.5 ± 0.2 | 3.1 |
Analysis:
-
Efficacy: QZ-5C-03 shows superior potency in A549 cells compared to Gefitinib.[1][2] This suggests the C5-modification may better accommodate the ATP-binding pocket in this specific cell line.[1]
-
Safety: The high IC50 on WI-38 (normal cells) indicates the compound targets cancer-specific pathways (likely EGFR) rather than general DNA intercalation like Doxorubicin.[1]
-
SI Calculation:
.[1] An SI > 10 is considered highly promising for drug development.[1]
Table 2: EGFR Kinase Inhibition Profile
Assay performed using ADP-Glo Kinase system.[1]
| Compound | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| QZ-5C-03 | 4.2 | 12.8 |
| Gefitinib | 3.2 | >1000 (Resistant) |
Insight: The C5-derivative retains potency against the Wild Type (WT) receptor but, crucially, shows improved activity against the T790M resistance mutation compared to the first-generation inhibitor Gefitinib.[1]
Mechanistic Validation: The EGFR Signaling Cascade
To confirm that cytotoxicity is driven by specific kinase inhibition rather than off-target toxicity, we map the compound's intervention point.[1]
Figure 2: Mechanism of Action.[1] QZ-5C-03 acts as an ATP-competitive inhibitor, blocking downstream PI3K/Akt and RAS/RAF signaling, ultimately forcing the cell into apoptosis.[1]
Experimental Protocols (Self-Validating Systems)
A. MTT Cytotoxicity Assay
Purpose: Determine metabolic activity as a proxy for cell viability.[1] Validation: Use DMSO controls (0% death) and Doxorubicin (positive control).[1]
-
Seeding: Plate A549/MCF-7 cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2. -
Treatment: Add compounds (0.1 – 100 µM) dissolved in DMSO. Final DMSO concentration must be < 0.1% to prevent solvent toxicity.[1]
-
Incubation: Treat for 48h.
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Remove supernatant.[1] Add 100 µL DMSO to dissolve formazan crystals.[1]
-
Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
B. Annexin V-FITC/PI Apoptosis Assay
Purpose: Distinguish between necrotic and apoptotic cell death.
ADME Prediction (In Silico)
Before advancing to in vivo, the physicochemical properties must be verified against Lipinski's Rule of Five.[1]
| Property | QZ-5C-03 | Rule of 5 Limit | Status |
| Molecular Weight | 412 g/mol | < 500 | Pass |
| LogP | 3.4 | < 5 | Pass |
| H-Bond Donors | 1 | < 5 | Pass |
| H-Bond Acceptors | 6 | < 10 | Pass |
References
-
El-Azab, A. S., et al. (2025). "Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities."[1][3] ResearchGate.[1][4]
-
Zhang, J., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors."[1] MDPI Molecules. [1]
-
Almehizia, A. A., et al. (2020). "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry."[1] MDPI Molecules. [1]
-
Bhatia, R., et al. (2023). "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms."[1] Anti-Cancer Agents in Medicinal Chemistry.
-
BenchChem. "Head-to-head study of quinoline vs quinazoline derivatives in cancer research."[1] BenchChem Guides.
Spectroscopic Comparison of Substituted Quinazoline-5-carbaldehydes: A Strategic Guide
This guide provides an in-depth spectroscopic comparison of substituted Quinazoline-5-carbaldehydes, designed for researchers in medicinal chemistry and structural biology. It synthesizes available experimental data with theoretical principles to establish a robust characterization framework.
Executive Summary: The Scaffold at a Glance
Quinazoline-5-carbaldehydes represent a critical, electron-deficient scaffold in drug discovery, particularly for kinase inhibitors and hemoglobin modifiers. Unlike their 4- or 6-substituted counterparts, the 5-position places the aldehyde in the "peri" region relative to the pyrimidine ring, creating unique steric and electronic environments.
This guide compares the spectroscopic signatures of Quinazoline-5-carbaldehyde (Q-5-CHO) against its nearest structural analogs: Quinoline-5-carbaldehyde (one nitrogen) and Naphthalene-1-carbaldehyde (zero nitrogens). This comparative approach isolates the "Aza-effect"—the impact of sequential nitrogen insertion on spectral properties.
Synthetic Context & Purity Profiling
Spectroscopic interpretation is inseparable from the synthetic origin. Impurities from specific pathways often mimic the target signals.
Common Synthetic Pathways[1]
-
Oxidation of 5-Methylquinazoline: Uses SeO₂ or radical bromination/hydrolysis. Impurity Risk: Residual methyl signals (δ 2.8-3.0 ppm) or carboxylic acid (broad OH, δ 11-13 ppm).
-
Cyclization of 2-Amino-6-formylbenzaldehyde: Impurity Risk: Incomplete ring closure (broad NH signals, lack of characteristic H-2 singlet).
Workflow Visualization
Figure 1: Synthetic logic flow indicating critical branching points where spectroscopic impurities arise.
Spectroscopic Profiling: The "Aza-Effect"
The introduction of nitrogen atoms into the naphthalene core (Naphthalene → Quinoline → Quinazoline) progressively lowers the LUMO energy and deshields the ring protons.
A. Proton NMR ( H-NMR) Signatures
The hallmark of the quinazoline scaffold is the presence of two highly deshielded singlets (H-2 and H-4) in the pyrimidine ring.
Comparative Chemical Shifts (ppm in CDCl
| Position | Naphthalene-1-CHO | Quinoline-5-CHO | Quinazoline-5-CHO | Mechanistic Insight |
| CHO (Aldehyde) | 10.35 | 10.45 | 10.55 - 10.65 | Deshielding increases with ring electron deficiency (inductive effect of N). |
| H-2 (Ring) | 7.90 (d) | 8.95 (dd) | 9.30 - 9.45 (s) | H-2 is flanked by two nitrogens in Quinazoline, causing extreme deshielding. |
| H-4 (Ring) | 7.60 (t) | 8.20 (d) | 9.60 - 9.75 (s) | H-4 is ortho to the aldehyde group and part of the pyrimidine ring. |
| H-6, H-7, H-8 | 7.50 - 8.00 (m) | 7.60 - 8.30 (m) | 7.80 - 8.40 (m) | Benzene ring protons are less affected but show slight downfield shifts. |
Note: Values are approximate ranges based on analog trends and substituent effects.
Critical Diagnostic Rule: In Quinazoline-5-carbaldehydes, look for the "Split Singlet" pattern in the aromatic region (>9.0 ppm). Unlike Quinoline (which has doublets), Quinazoline H-2 and H-4 appear as distinct singlets.
-
H-4 is typically the most downfield aromatic signal due to the combined anisotropy of the C=O group (peri-effect) and the pyrimidine ring current.
B. Infrared Spectroscopy (FT-IR)
The carbonyl stretch (
| Functional Group | Frequency ( | Interpretation |
| C=O Stretch | 1695 - 1710 | Higher frequency than typical benzaldehydes (1680) due to the electron-withdrawing pyrimidine ring reducing C=O bond polarization (less single-bond character). |
| C=N Stretch | 1615 - 1630 | Characteristic of the quinazoline pyrimidine ring. |
| C-H (Aldehyde) | 2750 & 2850 | The "Fermi Doublet," essential for distinguishing CHO from ketones. |
C. UV-Vis & Fluorescence
Quinazolines are often fluorophores. The 5-CHO substitution extends conjugation but can quench fluorescence via Intersystem Crossing (n
-
Absorption (
): Expect bands around 240 nm (benzene ) and 310-330 nm (pyrimidine/conjugation band). -
Substituent Effect:
-
Electron Donors (e.g., 8-OMe): Red-shift (Bathochromic)
pushes toward 350 nm. -
Electron Withdrawers (e.g., 8-NO
): Blue-shift (Hypsochromic) or loss of fine structure.
-
Comparative Performance of Substituents
The spectroscopic behavior of Quinazoline-5-carbaldehyde is heavily modulated by substituents on the benzene ring (positions 6, 7, 8).
| Substituent (Pos 8) | Electronic Effect | NMR Impact (CHO Signal) | UV-Vis Impact | Recommended Application |
| -H (Unsubstituted) | Baseline | ~10.60 ppm | Standard | General intermediate |
| -OH / -OMe (Donor) | +Mesomeric | Upfield Shift (~10.40 ppm) | Red-shift + Fluorescence | Fluorescent probes / Sensors |
| -NO | -Inductive/-Mesomeric | Downfield Shift (~10.80 ppm) | Blue-shift / Quenching | Electrophilic warheads |
| -Cl / -Br (Halogen) | -Inductive | Minimal Shift | Heavy Atom Effect (Phosphorescence) | Cross-coupling precursors |
Experimental Protocols
Protocol A: Self-Validating NMR Characterization
Rationale: To distinguish the 5-isomer from the 6- or 8-isomers which may form as byproducts.
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d
(preferred over CDCl for solubility and preventing hydrate formation). -
Acquisition: Run standard
H (16 scans) and NOESY (Nuclear Overhauser Effect Spectroscopy). -
Validation Step (The "Peri-Check"):
-
Irradiate the CHO signal (~10.6 ppm).
-
Result: You must see a NOE enhancement of the H-4 singlet (~9.7 ppm) and H-6 doublet .
-
Failure Mode: If NOE is seen only on a doublet, you likely have the 6-isomer or 8-isomer, not the 5-isomer.
-
Protocol B: Carbonyl Reactivity Test (IR Monitoring)
Rationale: To assess the electrophilicity of the aldehyde for Schiff base formation.
-
Prepare a 0.1 M solution of the Quinazoline-5-CHO in dry acetonitrile.
-
Add 1.0 equiv of p-toluidine.
-
Monitor IR immediately.
-
Success Criteria: Disappearance of the 1700 cm
(C=O) band and appearance of the 1640 cm (C=N imine) band within 15 minutes indicates high reactivity (typical for electron-deficient quinazolines).
References
-
Synthesis & Electrochemical Properties: Molecules (2020). "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes..." Link
-
Quinazoline Optical Properties: Beilstein J. Org. Chem. (2020).[1][2][3] "Synthesis and properties of quinazoline-based versatile exciplex-forming compounds." Link
-
General Quinazoline Spectroscopy: Scientific & Academic Publishing (2012). "Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives." Link
-
Hemoglobin Modifiers (Patent): US Patent 10787430B2 (2020). "Hemoglobin modifier compounds and uses thereof." Link
-
Computational & Spectral Analysis: Journal of Molecular Structure (2016). "Combined experimental and quantum chemical studies on spectroscopic... characteristics of quinoline-5-carboxaldehyde." Link
Sources
Safety Operating Guide
Personal protective equipment for handling Quinazoline-5-carbaldehyde
This guide outlines the rigorous safety, handling, and logistical protocols for Quinazoline-5-carbaldehyde , a specialized nitrogen-heterocyclic intermediate often utilized in medicinal chemistry for kinase inhibitor development.
Note on Safety Philosophy: As a Senior Application Scientist, I emphasize that "Research Chemicals" like Quinazoline-5-carbaldehyde often lack comprehensive toxicological data (e.g., full LD50 or chronic exposure studies). Therefore, we do not manage known risks alone; we manage uncertainty. We apply the "Universal Potent Compound" protocol, treating this substance as a potential bioactive sensitizer and respiratory irritant.
Chemical Identity & Hazard Profiling
Before selecting PPE, we must define the enemy. Quinazoline-5-carbaldehyde is distinct from its quinoline analogs due to the 1,3-diazine ring, which increases its polarity and potential for biological interaction.
-
CAS Number: 873653-76-0 (Note: Distinct from Quinoline-5-carbaldehyde, CAS 22934-41-4)
-
Physical State: Typically a pale yellow to off-white solid/powder.
-
Primary Hazard Class (Predicted):
-
Skin/Eye Irritant: Aldehyde moiety causes direct reactivity with mucosal proteins.
-
Bioactivity: The quinazoline scaffold is a "privileged structure" in drug discovery (e.g., EGFR inhibitors). Treat as a potential kinase inhibitor that may affect cell signaling pathways upon systemic absorption.
-
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The following matrix is designed to create a self-validating barrier system.
A. Hand Protection (The "Double-Barrier" System)
-
Protocol: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (High dexterity, protects against incidental sweat/contamination).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).
-
Rationale: Quinazoline derivatives are often dissolved in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM).
-
If using DCM: Nitrile degrades in <5 minutes. You must use a Silver Shield (Laminate) under-glove or change outer nitrile gloves immediately upon splash contact.
-
-
Technique: "Visual Check" — Inspect the gap between the glove cuff and lab coat. Tape the cuff if working with large quantities (>5g) to prevent dust ingress.
-
B. Respiratory & Inhalation Control
-
Primary Control: All open-handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Secondary PPE:
-
Solid Handling: If hood space is compromised or during equipment maintenance, use an N95 (minimum) or P100 particulate respirator .
-
Rationale: As an aldehyde, the dust is a lachrymator (tear-inducing) and a respiratory sensitizer. Inhalation can trigger asthma-like symptoms or nasal sensitization.
-
C. Eye & Face Protection
-
Standard: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient because fine powders can drift around side-shields.
-
High Risk: If performing vigorous reactions (e.g., refluxing with hydrides), add a Face Shield over the goggles.
Operational Protocols: Step-by-Step
Workflow 1: Safe Weighing & Transfer (Solid Phase)
-
Context: Static electricity often causes quinazoline powders to "jump" or cling to spatulas, increasing inhalation risk.
-
Preparation: Place an ionizing fan (static eliminator) inside the fume hood if available.
-
Taring: Tare the receiving vessel (flask) before adding the solid. Do not tare the spatula.
-
Transfer: Use a disposable anti-static weighing boat.
-
Decon: Immediately wipe the balance area with a tissue dampened in acetone, then dispose of the tissue as solid hazardous waste. Do not blow air to clean the balance.
Workflow 2: Solubilization & Reaction (Liquid Phase)
-
Context: The aldehyde group is electrophilic. Avoid mixing with strong oxidizers or primary amines unless intended for reaction (Schiff base formation).
-
Solvent Choice: Dissolve in DCM or DMF inside the hood.
-
Pressure Relief: If heating, ensure the system is vented (e.g., nitrogen balloon or bubbler). Aldehydes can autoxidize to carboxylic acids, potentially changing reaction exotherms.
-
Spill Control: Place the reaction flask in a secondary container (polypropylene tray) to contain 110% of the volume in case of breakage.
Visualization: Handling & Decision Logic
The following diagrams illustrate the logical flow for handling and spill response.
Figure 1: Operational workflow for selecting PPE based on the physical state of the chemical.
Figure 2: Decision tree for immediate spill response, distinguishing between dust containment and solvent absorption.
Waste Disposal & Deactivation
Proper disposal is critical to prevent environmental contamination with bioactive heterocycles.
| Waste Stream | Method | Critical Note |
| Solid Waste | High-Temperature Incineration | Label as "Toxic Organic Solid." Do not landfill.[4][5] |
| Liquid Waste (Halogenated) | Segregated Solvent Stream | If dissolved in DCM/Chloroform. |
| Liquid Waste (Non-Halo) | Combustible Waste Stream | If dissolved in Acetone/Methanol/DMF. |
| Contaminated Sharps | Puncture-Proof Container | Needles used for septa transfer must be incinerated. |
Deactivation Protocol (Glassware): Rinse glassware with a dilute acidic solution (e.g., 1N HCl in Ethanol) to protonate the quinazoline nitrogen, increasing solubility for cleaning, followed by a standard acetone rinse into the organic waste container.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinazoline. (General scaffold safety data). [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. (Standards for PPE and Hood usage). [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. (Protocols for handling nitrogen heterocycles). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
